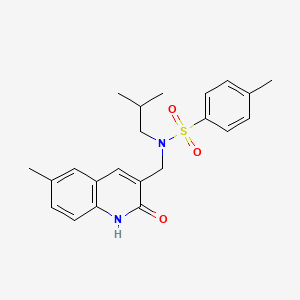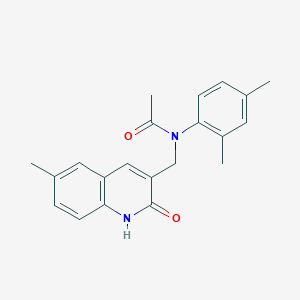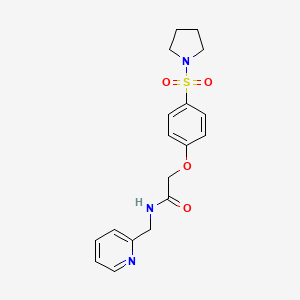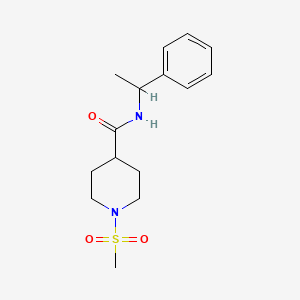
1-(methylsulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylsulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. The compound is also known as MPAC and is a piperidine derivative. MPAC has been used in numerous studies to investigate its mechanism of action and its biochemical and physiological effects.
科学的研究の応用
MPAC has been used in numerous scientific research studies due to its ability to interact with the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. MPAC has been shown to modulate the sigma-1 receptor, making it a potential therapeutic target for various diseases, including neuropathic pain, depression, and Alzheimer's disease.
作用機序
MPAC acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. The activation of the sigma-1 receptor leads to the modulation of various cellular processes, including calcium signaling, ion channel activity, and protein kinase activity. The modulation of these processes leads to the biochemical and physiological effects of MPAC.
Biochemical and Physiological Effects
MPAC has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, ion channel activity, and protein kinase activity. These effects have been linked to the potential therapeutic benefits of MPAC in various diseases, including neuropathic pain, depression, and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using MPAC in lab experiments is its ability to specifically target the sigma-1 receptor. This allows researchers to investigate the role of the sigma-1 receptor in various physiological processes. However, one limitation of using MPAC is its potential toxicity. MPAC has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are numerous future directions for the use of MPAC in scientific research. One potential direction is the investigation of its potential therapeutic benefits in various diseases, including neuropathic pain, depression, and Alzheimer's disease. Another potential direction is the development of more potent and selective sigma-1 receptor agonists that can be used in clinical settings. Additionally, the investigation of the sigma-1 receptor's role in other physiological processes could lead to the discovery of new therapeutic targets for various diseases.
合成法
The synthesis of MPAC involves the reaction of 4-piperidone hydrochloride with methylsulfonyl chloride and 1-phenylethylamine in the presence of a base. The reaction results in the formation of MPAC, which can be further purified using column chromatography.
特性
IUPAC Name |
1-methylsulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(13-6-4-3-5-7-13)16-15(18)14-8-10-17(11-9-14)21(2,19)20/h3-7,12,14H,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEJZNPREWPQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

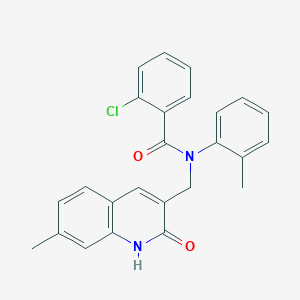
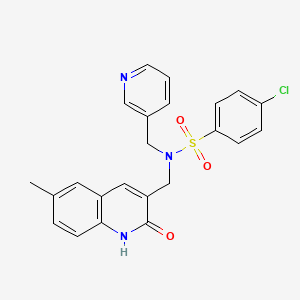
![3-[4-(Propylsulfamoyl)phenyl]propanamide](/img/structure/B7689132.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7689148.png)


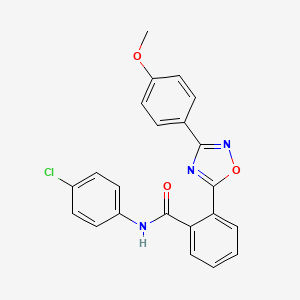
![N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7689186.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)
